molecular formula C13H18O2 B11895846 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene

2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene

Cat. No.: B11895846
M. Wt: 206.28 g/mol
InChI Key: NBKCYCYUAKGLQU-UHFFFAOYSA-N
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Description

2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene: is a complex organic compound characterized by its unique structure, which includes an allyloxy group and a fused bicyclic system with an oxirene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the allyloxy group and the construction of the fused bicyclic system. Common reagents used in these reactions include allyl bromide, base catalysts, and various solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, catalysts, and purification methods is crucial to ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxirene ring.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, where nucleophiles such as halides or amines replace the allyloxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alcohols or alkanes.

Scientific Research Applications

Chemistry: In synthetic chemistry, 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is used as a building block for the synthesis of more complex molecules

Biology: The compound’s biological activity is of interest for the development of new drugs and therapeutic agents. Its interactions with biological molecules can be studied to understand its potential as a pharmacological agent.

Medicine: In medicine, derivatives of this compound may be explored for their therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

    Octahydro-1aH-2,4-methanoindeno[1,2-b5,6-b’]bis(oxirene): This compound has a similar fused bicyclic system but differs in the substitution pattern.

    2-(Methoxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene: Similar structure with a methoxy group instead of an allyloxy group.

    2-(Ethoxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene: Similar structure with an ethoxy group instead of an allyloxy group.

Uniqueness: The uniqueness of 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene lies in its specific substitution pattern and the presence of the allyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-prop-2-enoxy-4-oxatetracyclo[6.2.1.02,7.03,5]undecane

InChI

InChI=1S/C13H18O2/c1-2-5-14-13-4-3-8(7-13)9-6-10-12(15-10)11(9)13/h2,8-12H,1,3-7H2

InChI Key

NBKCYCYUAKGLQU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC12CCC(C1)C3C2C4C(C3)O4

Origin of Product

United States

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